Gangliotriosylceramide
Description
Significance of Glycosphingolipids in Eukaryotic Cell Biology
Glycosphingolipids (GSLs) are essential and ubiquitous components of eukaryotic cell membranes, composed of a ceramide lipid backbone linked to a carbohydrate chain. mdpi.combiologists.comwikipedia.org These molecules are not merely structural elements; they are integral to a vast array of cellular functions. mdpi.comfrontiersin.org Found on the surface of all eukaryotic cells, GSLs extend into the extracellular environment, contributing to the glycocalyx, a dense layer of carbohydrates that mediates interactions between the cell and its surroundings. wikipedia.orgnih.gov
A primary role of GSLs is in cell-cell recognition and communication, which is fundamental for the formation and maintenance of tissues. wikipedia.orgwikipedia.orglongdom.org They also play crucial roles in signal transduction, modulating the activity of membrane proteins and receptors to influence cellular processes like growth, differentiation, and apoptosis (programmed cell death). frontiersin.orgresearchgate.netresearchgate.netnews-medical.net Furthermore, GSLs are involved in cell adhesion and can serve as receptors for various bacterial toxins and viruses. sigmaaldrich.comnih.govuzh.ch The immense structural diversity of their glycan portions allows for a wide spectrum of specific interactions, underscoring their importance in the complexity of biological systems. biologists.comnih.govnih.gov
Overview of Gangliotriosylceramide's Position within Glycosphingolipid Classes
Glycosphingolipids are classified into several series based on their core carbohydrate structures, with the major series being the ganglio-, globo-, and lacto-series. frontiersin.orgnih.govnih.gov this compound, also known by the abbreviations Gg3 or asialo-GM2, belongs to the ganglio-series of GSLs. sigmaaldrich.comontosight.ai Its systematic name is N-acetylgalactosaminyl-β1-4-galactosyl-β1-4-glucosyl-β1-1'-ceramide. ontosight.ai
A defining characteristic of this compound is the absence of sialic acid, which distinguishes it from gangliosides like its direct metabolic successor, GM2. ontosight.aimedchemexpress.com this compound is a crucial intermediate in the biosynthesis of more complex gangliosides. researchgate.netnih.gov The synthesis occurs in the Golgi apparatus through the stepwise addition of sugar units by specific enzymes called glycosyltransferases. nih.govontosight.aicreative-proteomics.com Specifically, the enzyme GM2/GD2 synthase adds an N-acetylgalactosamine (GalNAc) residue to lactosylceramide (B164483) to form this compound. nih.govcreative-proteomics.com This compound then serves as the direct precursor for GM2, which is formed by the addition of a sialic acid molecule. nih.gov
Below is a table outlining the classification and structure of this compound and related GSLs.
| Series | Compound Name | Abbreviation | Core Structure |
| Ganglio-series | This compound | Gg3, Asialo-GM2 | GalNAcβ1-4Galβ1-4Glc-Cer |
| Ganglio-series | Ganglioside GM2 | GM2 | Neu5Acα2-3(GalNAcβ1-4)Galβ1-4Glc-Cer |
| Globo-series | Globoside | Gb4 | GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer |
| Lacto-series | Lactosylceramide | Lac-Cer | Galβ1-4Glc-Cer |
Historical Context and Evolution of Research on this compound
The history of GSL research began in the late 19th century, but the specific group of sialic acid-containing GSLs, named gangliosides, was discovered by the German scientist Ernst Klenk in the 1930s and 1940s. longdom.orgnih.govgerli.comwikipedia.org He isolated these lipids from the ganglion cells of the brain, hence the name "ganglioside". gerli.comresearchgate.net His work on brain tissues from patients with Tay-Sachs disease was pivotal, identifying the accumulation of these novel glycolipids. nih.govmdpi.com
Initially, research focused on the structure and function of the more abundant and complex gangliosides in the nervous system and their role in lysosomal storage diseases, where defects in their degradation lead to accumulation. wikipedia.orgmedchemexpress.comnih.gov The structural elucidation of gangliosides progressed significantly through the 1950s and 1960s. nih.govresearchgate.net
The importance of this compound (asialo-GM2) became more apparent as the biosynthetic pathways of gangliosides were unraveled. nih.gov It was identified as a key precursor, a step before the addition of sialic acid to form the well-known ganglioside GM2. nih.gov Accumulation of this compound, alongside GM2, was noted in the brains of patients with Tay-Sachs and Sandhoff diseases, which are characterized by deficiencies in the enzymes that break down these lipids. medchemexpress.com More recent research has expanded to explore the roles of GSLs, including this compound, in other biological contexts, such as cancer, where altered expression patterns are observed, and in interactions with pathogens. nih.govontosight.aimedchemexpress.com The synthesis of the trisaccharide moiety of this compound in 1984 was a significant step for enabling more detailed functional studies. ualberta.caacs.org
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CANPYCKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35960-33-9 | |
| Record name | Ganglio-N-triaosylceramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Intracellular Trafficking of Gangliotriosylceramide
Enzymatic Pathways of Gangliotriosylceramide Synthesis
The creation of this compound is a stepwise process catalyzed by a series of specific enzymes. The key players in this pathway are glycosyltransferases, which are responsible for the sequential addition of sugar moieties to a ceramide backbone.
The central enzyme in the synthesis of this compound is β-1,4-N-acetylgalactosaminyltransferase, also known as GM2/GD2 synthase or simply GM2 synthase. nih.govscbt.com This enzyme is a type II integral membrane protein located in the Golgi apparatus. ebi.ac.uk It plays a pivotal role in the biosynthesis of several important gangliosides by catalyzing the transfer of N-acetylgalactosamine (GalNAc) from the sugar donor UDP-GalNAc to a specific acceptor molecule. nih.govnih.gov
Specifically, GM2 synthase is responsible for the conversion of ganglioside GM3 to GM2, and GD3 to GD2. uniprot.orgmdpi.com It also synthesizes this compound (GA2) from lactosylceramide (B164483). uniprot.orgnih.gov This enzyme is encoded by the B4GALNT1 gene in humans. nih.govscbt.com The proper functioning of GM2 synthase is critical for maintaining the balance between simple and complex gangliosides on the cell surface. scbt.com
GM2 synthase exhibits a degree of substrate flexibility, although it has clear preferences. While its primary role is the synthesis of GM2 and GD2, it can also utilize lactosylceramide to produce asialo-GM2 (this compound). nih.govnih.gov However, the efficiency of asialo-GM2 synthesis is generally lower than that of GM2 and GD2. nih.gov Studies have shown that in certain cellular contexts, particularly when the synthesis of GM3 is limited, the production of asialo-GM2 by GM2 synthase is more prominent. nih.govnih.gov This suggests that the availability of acceptor substrates can significantly influence the final glycosphingolipid profile of a cell. nih.gov
The kinetic parameters of GM2 synthase have been investigated, revealing its affinity for different substrates. For instance, the apparent Michaelis constant (KM) for the acceptor substrate GM3 has been reported to be in the range of 0.1 to 0.69 mM in various studies. mdpi.com The enzyme's activity is also dependent on the presence of divalent cations, particularly Mn²⁺. researchgate.net
| Enzyme | Gene | Substrates | Products | Apparent KM for GM3 |
| β-1,4-N-acetylgalactosaminyltransferase (GM2 Synthase) | B4GALNT1 | GM3, GD3, Lactosylceramide | GM2, GD2, Asialo-GM2 (this compound) | 0.1 - 0.69 mM mdpi.com |
Intracellular Compartmentalization of Biosynthetic Machinery
The synthesis of this compound is a spatially organized process that occurs across different cellular organelles, primarily the endoplasmic reticulum and the Golgi apparatus.
The journey of this compound synthesis begins in the endoplasmic reticulum (ER) with the creation of its lipid anchor, ceramide. mdpi.comwikipedia.org The de novo synthesis of ceramide is a multi-step process initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. mdpi.com Subsequent enzymatic reactions lead to the formation of dihydroceramide, which is then desaturated to yield ceramide. wikipedia.org This foundational ceramide molecule is then transported from the ER to the Golgi apparatus for further modifications. wikipedia.org
The Golgi apparatus serves as the central hub for the glycosylation of lipids and proteins, including the elongation of the carbohydrate chain of this compound. nih.govfrontiersin.org Glycosyltransferases, including GM2 synthase, are strategically localized within the different cisternae of the Golgi (cis, medial, and trans). ucsd.eduoup.com This compartmentalization ensures the sequential and orderly addition of sugar residues to the growing glycosphingolipid. frontiersin.orgoup.com The active sites of these enzymes are oriented towards the lumen of the Golgi, where they encounter their acceptor substrates. ucsd.edu
The movement of glycosphingolipid precursors and intermediates between the ER and the various Golgi compartments, as well as their final delivery to the plasma membrane, relies on both vesicular and non-vesicular transport mechanisms. nih.govnih.gov Vesicular transport involves the budding and fusion of small membrane-bound sacs that carry cargo between organelles. libretexts.orgbioninja.com.au This is a primary mechanism for the anterograde movement of newly synthesized lipids and proteins through the secretory pathway. libretexts.org
In addition to vesicular transport, non-vesicular transport pathways play a crucial role in glycosphingolipid synthesis. nih.gov This process involves lipid transfer proteins that can extract lipids from one membrane and deliver them to another, often at membrane contact sites where two organelles are in close proximity. nih.gov For instance, the transport of glucosylceramide, a precursor for more complex gangliosides, can occur via a non-vesicular pathway mediated by the FAPP2 protein. nih.gov This dual mode of transport allows for precise regulation and distribution of glycosphingolipids within the cell. nih.gov
Regulation of this compound Biosynthesis
The synthesis of this compound, also known as asialo-GM2, is a multi-step process primarily occurring in the Golgi apparatus. The key enzyme in this pathway is β1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1), also known as GM2/GD2 synthase. This enzyme catalyzes the transfer of N-acetylgalactosamine (GalNAc) to lactosylceramide, forming this compound. The regulation of this pivotal step is complex, involving control at both the transcriptional and post-translational levels.
Transcriptional and Post-Translational Control of Glycosyltransferases
The expression of the B4GALNT1 gene is a critical determinant of this compound production. The promoter region of this gene contains binding sites for various transcription factors that can either enhance or suppress its transcription. For instance, transcription factors such as Sp1 and HDAC1 have been identified to play a role in regulating B4GALNT1 expression. medchemexpress.com The interplay of these and other transcription factors allows cells to modulate the synthesis of this compound in response to developmental cues and environmental stimuli.
| Regulatory Level | Mechanism | Key Players | Effect on Biosynthesis |
|---|---|---|---|
| Transcriptional | Gene Expression Control | Sp1, HDAC1 | Modulation of B4GALNT1 mRNA levels |
| Post-Translational | Enzyme Modification | S-acylation, Dimerization | Influences B4GALNT1 localization, stability, and activity |
Feedback Mechanisms and Metabolic Interplay
The biosynthesis of this compound does not occur in isolation but is part of a larger network of glycosphingolipid metabolism. The availability of its precursor, lactosylceramide, is a key factor influencing the rate of its synthesis. wikipedia.orgmdpi.comnih.govresearchgate.net Lactosylceramide is a branching point for the synthesis of various glycosphingolipid series. nih.gov Therefore, there is a metabolic competition between B4GALNT1 and other glycosyltransferases for this common substrate. This interplay ensures a balanced production of different glycosphingolipids according to the cell's needs.
Catabolism and Lysosomal Degradation Pathways
The breakdown of this compound is essential for maintaining its appropriate cellular levels and preventing its toxic accumulation. This catabolic process occurs within the lysosomes, the cell's recycling centers.
Identification of Glycohydrolases Involved in this compound Breakdown
The primary glycohydrolase responsible for the degradation of this compound is the lysosomal enzyme β-hexosaminidase. nih.govresearchgate.net This enzyme specifically cleaves the terminal β-linked N-acetylgalactosamine residue from the this compound molecule.
There are two major isoenzymes of β-hexosaminidase: Hex A (a heterodimer of α and β subunits) and Hex B (a homodimer of β subunits). wikipedia.orgmedlineplus.gov While both isoenzymes can hydrolyze various substrates, their roles in the degradation of specific glycosphingolipids can differ. In the context of ganglioside catabolism, a "sialidase bypass" pathway has been described. In this alternative route, the sialic acid-containing precursor GM2 ganglioside can be converted to this compound (asialo-GM2) by a sialidase. Subsequently, Hex B is capable of degrading this asialo form. nih.gov However, under normal physiological conditions, the sequential degradation pathway is predominant.
Deficiencies in the function of β-hexosaminidase lead to a group of devastating lysosomal storage disorders known as the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. nih.govnih.govmedlink.comchildrenshospital.org In these conditions, the inability to break down this compound and its precursor GM2 results in their massive accumulation, particularly in neuronal cells, leading to severe neurodegeneration. medchemexpress.com
| Enzyme | Subunit Composition | Function | Associated Disease (Deficiency) |
|---|---|---|---|
| β-Hexosaminidase A (Hex A) | αβ | Degradation of GM2 ganglioside and other substrates | Tay-Sachs Disease |
| β-Hexosaminidase B (Hex B) | ββ | Degradation of various substrates, including asialo-GM2 | Sandhoff Disease |
Cellular and Molecular Functions of Gangliotriosylceramide
Plasma Membrane Organization and Microdomain Formation
Gangliotriosylceramide is an integral component of the plasma membrane, where it contributes to the formation of specialized microdomains. These domains are crucial for various cellular functions, including signal transduction and cell adhesion.
Association with Lipid Rafts and Glycolipid-Enriched Domains
This compound is known to be localized within lipid rafts, which are dynamic microdomains of the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins. nih.govfrontiersin.org These rafts serve as platforms for the assembly of signaling molecules. The structure of glycosphingolipids, including this compound, with their hydroxyl and aminoacyl groups, allows for the formation of hydrogen bonds, which contributes to the clustering of these molecules into microdomains. researchgate.net The presence of this compound in these domains is significant for their function in mediating cellular processes. nih.gov
Research has shown that in certain pathological conditions, such as the lysosomal storage disorder Sanfilippo syndrome (MPS3a), there is an abnormal accumulation of specific gangliosides, including GM2, in lipid raft fractions of brain tissue. While this finding is related to GM2, it highlights the importance of ganglioside composition within lipid rafts for normal cellular function.
Furthermore, studies have indicated a specific interaction between this compound (Gg3) and another ganglioside, GM3, which is dependent on the presence of divalent cations like Ca²⁺ or Mg²⁺. nih.gov This interaction is highly dependent on the density of these molecules on the cell surface and is suggested to be a basis for cellular recognition between different cell types, such as lymphoma and melanoma cells. nih.gov
Influence on Membrane Fluidity and Receptor Clustering
While the association of this compound with lipid rafts suggests a role in modulating the physical properties of the membrane, detailed research findings specifically elucidating its direct influence on membrane fluidity are not extensively available in the provided search results. Generally, the composition of lipids within the membrane, including the presence of glycosphingolipids, can affect its fluidity. oup.com The tight packing of sphingolipids and cholesterol in lipid rafts creates a more ordered and less fluid environment compared to the surrounding bilayer. oup.com
Similarly, specific information regarding the direct role of this compound in promoting or inhibiting the clustering of specific receptors is not well-documented in the available literature. Receptor clustering is a critical step in the activation of many signaling pathways, and the lipid environment of the plasma membrane, including the composition of lipid rafts, is known to play a significant role in this process.
Modulation of Cellular Signaling Pathways
This compound is implicated in the modulation of various cellular signaling pathways, primarily through its interactions within the plasma membrane.
Interactions with Receptor Tyrosine Kinases and Growth Factor Receptors
The role of gangliosides in modulating the activity of receptor tyrosine kinases (RTKs) and growth factor receptors is an area of active research. nih.govnih.gov Gangliosides can either positively or negatively regulate RTK signaling, depending on the specific ganglioside, the receptor, and the cell type. nih.gov While there is extensive research on gangliosides like GM1 and GM3 inhibiting or modulating receptors such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR), specific interactions between this compound and RTKs are not detailed in the provided search results. nih.govnih.govresearchgate.net The general mechanism of ganglioside modulation of RTKs involves direct interaction with the receptor or alteration of the membrane microenvironment where the receptor resides. nih.gov
Involvement in Downstream Signal Transduction Cascades
As modulators of receptor activity, gangliosides can influence downstream signal transduction cascades. The activation of RTKs typically initiates a cascade of intracellular signaling events, often involving pathways like the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation. manifoldapp.org While it is established that gangliosides, in general, can regulate these pathways, the specific involvement of this compound in particular downstream signaling cascades is not explicitly detailed in the provided search results.
One study noted that in GM2 gangliosidoses, where there is an accumulation of GM2, the sialic acid on the GM2 ganglioside, but not on asialo-GM2 (this compound), is suggested to have pro-apoptotic properties through the activation of the PERK-mediated apoptosis pathway. nih.gov This indirectly suggests that the absence of the sialic acid in this compound may alter its signaling properties compared to its sialylated counterpart, GM2.
Effects on Protein Kinase Activities
The activity of various protein kinases is crucial for signal transduction. Some gangliosides have been shown to directly modulate the activity of certain protein kinases. For instance, a mixture of brain gangliosides has been found to suppress the activity of protein kinase C (PKC). nih.gov The study that reported this finding provided a rank order of potency for different gangliosides, but this compound was not specifically mentioned in this comparison. nih.gov Therefore, direct evidence of the effects of this compound on the activities of specific protein kinases is not available in the reviewed literature.
Data Tables
Table 1: Interaction of this compound (Gg3) with GM3
| Interacting Molecules | Condition for Interaction | Significance | Reference |
| Gg3 and GM3 | Presence of Ca²⁺ or Mg²⁺ | Basis for specific cell-cell recognition | nih.gov |
Table 2: Mention of this compound in Cellular Processes
| Cellular Process | Role of this compound | Key Findings | Reference |
| Cell Adhesion | Putative adhesion molecule | Binds to Moraxella catarrhalis in vitro, but its presence on human pharyngeal epithelial cells was not detected. | nih.gov |
| Apoptosis | Indirectly implicated | Asialo-GM2 (this compound) does not promote neurite atrophy and cell death in the same manner as GM2 in studies of GM2 gangliosidoses. | nih.gov |
Intercellular Communication and Cell Adhesion
This compound is a key molecule in mediating how cells interact with each other and their surrounding environment. It participates in specific recognition events that are crucial for tissue organization and cellular communication.
Role in Cell-Cell Adhesion and Recognition
A primary function of this compound is its direct participation in cell-cell recognition through carbohydrate-carbohydrate interactions. Research has demonstrated a highly specific interaction between this compound (Gg3) and another glycosphingolipid, sialosyllactosylceramide (GM3). researchgate.netnih.gov This interaction serves as a basis for the specific recognition and adhesion between different cell types, such as mouse lymphoma cells (which express high levels of Gg3) and mouse B16 melanoma cells (which express high levels of GM3). researchgate.netnih.gov
The binding between Gg3 and GM3 is not a simple adhesion; it is a regulated process with specific biochemical requirements. This interaction is notably dependent on the presence of bivalent cations like Calcium (Ca²⁺) or Magnesium (Mg²⁺). nih.gov Furthermore, the strength of this cell-cell binding is highly dependent on the density of these glycolipids on the cell surface. nih.gov The specificity of this recognition mechanism is highlighted by the fact that it can be inhibited by specific antibodies targeting either Gg3 or GM3, as well as by EDTA, which chelates the required bivalent cations. nih.gov This Gg3-GM3 binding model provides a clear example of how glycosphingolipids can mediate the initial specific contact between heterotypic cells. nih.gov
| Feature of Gg3-GM3 Interaction | Description | Source(s) |
| Mechanism | Specific carbohydrate-carbohydrate binding | researchgate.netnih.gov |
| Participating Cells | Mouse Lymphoma L5178 AA12 (high Gg3) and Mouse B16 Melanoma (high GM3) | researchgate.netnih.gov |
| Cofactor Requirement | Bivalent cations (Ca²⁺ or Mg²⁺) | nih.gov |
| Inhibitors | Anti-Gg3 antibody (2D4), Anti-GM3 antibody (DH2), EDTA, Sialosyllactose | nih.gov |
| Dependency | The strength of the interaction is highly dependent on the surface density of Gg3 and GM3. | nih.gov |
Participation in Cell-Matrix Interactions
Glycosphingolipids, as a class, are involved in mediating interactions between cells and the extracellular matrix (ECM). researchgate.net this compound can function as an adhesive substrate, mimicking the role of traditional ECM proteins. nih.gov Studies have shown that melanoma cells expressing GM3 can adhere, spread, and even migrate on surfaces coated with Gg3. nih.gov This indicates that the Gg3-GM3 interaction is not limited to cell-cell recognition but can also facilitate cell adhesion to a Gg3-rich substrate, functioning analogously to how cells interact with matrix proteins like fibronectin or laminin. nih.gov This suggests that Gg3 can be a component of the pericellular environment that supports cell adhesion and motility. nih.gov
Association with Adhesion Molecules (e.g., E-cadherin, β-catenin)
The classical cell-cell adhesion structures, known as adherens junctions, are primarily mediated by protein complexes involving E-cadherin and catenins. nih.govnavinci.se While a direct physical association between this compound and the E-cadherin/β-catenin complex has not been definitively established, other glycolipids have been found in close proximity to cadherin junctions. For instance, the ganglioside GM1 has been shown to colocalize with N-cadherin (a neural cadherin) in cell-cell junctions of mammary cancer cells. nih.gov In this system, the integrity of the broader galectin-glycan lattice on the cell surface, which includes glycolipids, influences the mobility and stability of N-cadherin at the junction. nih.gov This raises the possibility that glycosphingolipids like Gg3 could be part of specialized membrane domains that regulate the function of protein-based adhesion systems, even without direct binding.
Regulation of Cell Growth, Differentiation, and Apoptosis
Beyond its structural roles in adhesion, this compound is implicated in the complex signaling pathways that govern a cell's life cycle, including its proliferation, differentiation, and programmed cell death.
Influence on Cellular Proliferation and Differentiation Programs
The metabolic pathway leading to this compound is linked to the regulation of cell proliferation. While direct studies on Gg3 are limited, research on related gangliosides provides insight. For example, the ganglioside GM1 has been shown to increase DNA synthesis and cell proliferation in cultured astroglial cells at certain concentrations. nih.gov The balance of different sphingolipids is critical, and shifts in their composition can influence cellular decisions to divide or differentiate. The inhibition of glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme in signaling pathways, has been shown to promote the proliferation of neural progenitor cells through the stabilization of β-catenin. nih.gov In the absence of certain growth factors, this same pathway can switch to promoting neuronal differentiation. nih.gov
Impact on Apoptotic Processes and Cell Survival
The synthesis of glucosylceramide-based glycosphingolipids, including this compound, appears to be part of a pro-survival cellular strategy. The enzyme Glucosylceramide synthase (GCS) catalyzes the first step in the synthesis of this entire class of lipids. nih.gov In glioblastoma cells, increased expression and activity of GCS are associated with chemoresistance. nih.gov GCS protects these cancer cells against both autophagic and apoptotic death induced by chemotherapeutic agents. nih.gov This suggests that the production of its downstream products, which would include this compound, contributes to cell survival under stress. The enzyme GSK-3 is also a critical regulator of apoptosis, capable of exerting both pro- and anti-apoptotic effects depending on the specific signaling pathway activated (intrinsic vs. extrinsic). nih.gov This highlights the complex network of kinase and lipid signaling that ultimately determines a cell's fate.
Role in Host-Pathogen Interactions
This compound, also known as asialo-GM1 (Gg3), plays a significant role in the complex interplay between host cells and invading pathogens. Its presence on the outer leaflet of the plasma membrane positions it as a potential target for microbial adhesins and toxins, thereby influencing the initial stages of infection. This section explores the function of this compound as a microbial receptor and its subsequent role in modulating pathogen entry and the host's cellular responses.
Function as a Receptor for Bacterial Adhesins and Toxins
This compound serves as a crucial receptor for the attachment of certain pathogenic bacteria to host cells. This interaction is a critical first step in the colonization and subsequent infection process for these microorganisms. The binding is highly specific, involving molecular recognition between the glycan structure of this compound and protein structures, known as adhesins, on the bacterial surface.
One of the most well-documented examples of this interaction involves the opportunistic pathogen Pseudomonas aeruginosa. This bacterium utilizes its type IV pili, filamentous appendages on its surface, to mediate adherence to host epithelial cells by specifically binding to this compound. nih.govasm.org This adherence is particularly relevant in the context of respiratory infections, where this compound is expressed on the apical membrane of regenerating respiratory epithelial cells. asm.org Studies have shown that the expression of this glycolipid is notably increased in regenerating epithelial tissues, potentially explaining the heightened susceptibility of damaged tissues to P. aeruginosa colonization. asm.orgoup.com
The binding of P. aeruginosa to this compound is not limited to pili; the bacterium's lipopolysaccharide (LPS) has also been shown to interact with this receptor. asm.org This multi-ligand interaction underscores the importance of this compound in the initial anchoring of P. aeruginosa to host surfaces, a prerequisite for subsequent pathogenic events. Research has confirmed that blocking these receptors, for instance with antibodies against asialo-GM1, can significantly reduce bacterial adherence to epithelial cells. asm.orgnih.gov
While the interaction with P. aeruginosa is a primary example, the role of this compound as a receptor is an area of ongoing research for other pathogens as well. The specificity of these interactions often dictates the tissue tropism of a pathogen, as the bacterium will preferentially colonize tissues where its target receptor is abundantly expressed.
Table 1: this compound as a Bacterial Receptor
| Pathogen | Adhesin/Ligand | Host Cell Receptor | References |
| Pseudomonas aeruginosa | Type IV Pili | This compound (asialo-GM1) | nih.govasm.orgasm.org |
| Pseudomonas aeruginosa | Lipopolysaccharide (LPS) | This compound (asialo-GM1) | asm.org |
Modulation of Pathogen Entry and Cellular Responses
The binding of a pathogen to this compound is not a passive event; it actively triggers downstream cellular processes that can determine the outcome of the host-pathogen interaction. Following the initial adhesion, the pathogen may either remain extracellular and exert its effects through toxins or be internalized by the host cell. The interaction between P. aeruginosa and this compound provides a clear example of how a single receptor can mediate divergent pathogenic pathways. nih.gov
Subsequent to the binding of P. aeruginosa pili to this compound on epithelial cells, one of two primary outcomes can occur: cytotoxicity or bacterial internalization. nih.gov The specific pathway that is initiated appears to be dependent on the virulence factors expressed by the particular bacterial strain.
In cases of cytotoxicity, the initial adherence to this compound facilitates the delivery of toxins into the host cell. For P. aeruginosa, this process can be mediated by the type III secretion system, which injects effector proteins directly into the host cytoplasm. One such effector, ExoU, is a potent cytotoxin that leads to rapid host cell death. nih.gov The binding to this compound effectively brings the bacterium into close proximity with the host cell membrane, enabling the efficient action of its secretion systems.
Alternatively, the binding to this compound can trigger host cellular signaling pathways that lead to the engulfment of the bacterium. This process of internalization can serve as a strategy for the pathogen to evade the host immune system and establish a protected intracellular niche for replication. nih.govnih.gov For certain strains of P. aeruginosa, the interaction with this compound has been shown to augment bacterial uptake into epithelial cells. nih.gov This suggests that this compound is not merely an anchor but can also initiate cytoskeletal rearrangements and other cellular changes necessary for endocytosis.
The decision between cytotoxicity and internalization following binding to this compound highlights the sophisticated nature of host-pathogen interactions. The same initial binding event can lead to vastly different cellular responses and pathogenic outcomes, dictated by the specific repertoire of virulence factors possessed by the infecting bacterium. nih.gov This underscores the critical role of this compound as a molecular switch that can initiate distinct downstream signaling cascades within the host cell upon pathogen recognition.
Mechanistic Contributions of Gangliotriosylceramide in Biological and Pathological Processes
Implications in Glycosphingolipid-Related Disorders
Gangliotriosylceramide, as an intermediate in the metabolic pathway of glycosphingolipids, plays a significant role in the pathophysiology of certain lysosomal storage disorders. These disorders are characterized by the accumulation of specific glycosphingolipids due to deficiencies in the enzymes responsible for their degradation.
Molecular Consequences of Enzyme Deficiencies Affecting this compound Metabolism
Enzyme deficiencies that disrupt the catabolism of globotriaosylceramide (Gb3), also known as this compound, lead to its progressive accumulation within lysosomes. This accumulation is a central pathological event in Fabry disease, which results from a deficiency of the enzyme α-galactosidase A (α-Gal A). nih.govnih.gov The buildup of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), triggers a cascade of detrimental molecular events. nih.gov
The primary molecular consequences of this accumulation include:
Lysosomal Dysfunction: The engorgement of lysosomes with undegraded Gb3 impairs their normal function, leading to what is described as "lysosomal stress". biorxiv.org This can result in altered lysosomal pH, increased membrane permeability, and disruption of cellular processes that rely on functional lysosomes, such as autophagy and endocytosis. biorxiv.orgresearchgate.net
Inflammation: The accumulation of Gb3 can activate inflammatory pathways. nih.gov In Fabry disease, this is evidenced by the increased expression of pro-inflammatory cytokines. elsevierpure.com This chronic inflammatory state contributes significantly to tissue damage.
Apoptosis: The cellular stress induced by Gb3 accumulation can trigger programmed cell death, or apoptosis. oncotarget.com This is a key factor in the neuronal loss observed in some glycosphingolipidoses.
Endothelial Dysfunction: Vascular endothelial cells are particularly susceptible to Gb3 accumulation. This leads to endothelial dysfunction, which is a critical factor in the vascular complications of Fabry disease, including an increased risk of ischemic events. nih.gov
Oxidative Stress: The cellular and lysosomal dysfunction resulting from Gb3 accumulation can also lead to an increase in reactive oxygen species, contributing to oxidative stress and further cellular damage.
In Sandhoff disease, a deficiency in β-hexosaminidase A and B leads to the accumulation of GM2 ganglioside and other related glycosphingolipids. pnas.org While the primary accumulating substrate is GM2 ganglioside, the broader disruption of glycosphingolipid metabolism can also have downstream effects on related pathways. The molecular consequences are similar to those seen in Fabry disease, with substrate accumulation leading to neuroinflammation and neuronal apoptosis. oncotarget.compnas.org
The following table summarizes the key molecular consequences of enzyme deficiencies affecting this compound metabolism:
| Molecular Consequence | Description | Associated Disorders |
| Lysosomal Dysfunction | Impaired function of lysosomes due to the accumulation of undigested lipids, affecting cellular clearing processes. | Fabry Disease, Sandhoff Disease |
| Inflammation | Activation of inflammatory pathways and increased production of pro-inflammatory cytokines in response to lipid accumulation. | Fabry Disease, Sandhoff Disease |
| Apoptosis | Programmed cell death of affected cells, particularly neurons, due to cellular stress. | Fabry Disease, Sandhoff Disease |
| Endothelial Dysfunction | Impaired function of the cells lining blood vessels, leading to vascular complications. | Fabry Disease |
| Oxidative Stress | Increased production of reactive oxygen species, leading to cellular damage. | Fabry Disease |
Mechanistic Links to Neurological Dysfunction (e.g., specific glycosphingolipidoses)
The accumulation of this compound and other related glycosphingolipids within the nervous system is a primary driver of the neurological symptoms observed in certain glycosphingolipidoses. The brain is particularly rich in gangliosides, which are crucial for normal neuronal function, including signal transduction and cell-to-cell communication. nih.gov
In Fabry disease , the deposition of Gb3 in the nervous system contributes to a range of neurological manifestations. nih.gov The accumulation of Gb3 in the dorsal root ganglia and small nerve fibers is thought to be a key mechanism underlying the debilitating neuropathic pain (acroparesthesia) experienced by many patients. nih.gov Furthermore, Gb3 accumulation in the vascular endothelium of the brain increases the risk of stroke and other cerebrovascular events. nih.gov
Sandhoff disease , a GM2 gangliosidosis, is characterized by severe and progressive neurodegeneration. pnas.org The primary insult is the massive accumulation of GM2 ganglioside in neurons due to the deficiency of β-hexosaminidase A and B. pnas.org This leads to the swelling of neurons, the formation of characteristic "membranous cytoplasmic bodies," and ultimately, neuronal death through apoptosis. oncotarget.com The resulting neuronal loss is responsible for the profound developmental regression, seizures, blindness, and other severe neurological impairments seen in this disease. pnas.org
The mechanistic link between glycosphingolipid accumulation and neurological dysfunction involves several interconnected processes:
Direct Neuronal Toxicity: The stored lipids themselves can be toxic to neurons, disrupting membrane function and intracellular signaling.
Neuroinflammation: The accumulation of these lipids triggers a chronic inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes. elsevierpure.comaacrjournals.org This neuroinflammation contributes significantly to the neurodegenerative process.
Axonal and Myelin Defects: Proper axonal function and myelination are dependent on the correct composition and metabolism of lipids. The disruption of glycosphingolipid homeostasis can lead to axonal damage and demyelination, further impairing neuronal communication. nih.gov
The following table outlines the mechanistic links between this compound metabolism and neurological dysfunction in specific glycosphingolipidoses:
| Glycosphingolipidosis | Deficient Enzyme | Primary Accumulated Glycosphingolipid(s) | Key Neurological Mechanisms |
| Fabry Disease | α-Galactosidase A | Globotriaosylceramide (Gb3) | Accumulation in dorsal root ganglia and small nerve fibers leading to neuropathic pain; endothelial accumulation increasing stroke risk. |
| Sandhoff Disease | β-Hexosaminidase A and B | GM2 Ganglioside, Globoside | Massive neuronal accumulation leading to neuronal swelling, apoptosis, and severe neurodegeneration; neuroinflammation. |
Mechanistic Involvement in Oncogenesis
Recent research has implicated this compound (Gb3) in various aspects of cancer biology, particularly in malignant transformation, tumor cell signaling, and the acquisition of invasive and metastatic phenotypes.
Role in Tumor Cell Signaling and Phenotypic Changes
Glycosphingolipids, including this compound, are important components of the cell membrane and are known to modulate the function of membrane-associated proteins, including signaling receptors. nih.gov While the specific signaling pathways directly regulated by Gb3 in cancer cells are still under investigation, the broader family of glycosphingolipids is known to influence key cancer-related signaling cascades. nih.gov
The expression of Gb3 is associated with significant phenotypic changes in cancer cells. One of the most critical of these is the promotion of angiogenesis , the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Gb3 has been identified as being overexpressed by proliferating endothelial cells within the tumor microenvironment, making it a potential target for anti-angiogenic therapies. nih.govnih.gov
Furthermore, the alteration of glycosphingolipid profiles on the cancer cell surface can influence the activity of receptor tyrosine kinases (RTKs), which are central to many signaling pathways that drive tumor growth and proliferation. mdpi.com Glycosphingolipids are known to be involved in the regulation of cancer cell plasticity, including the transition between epithelial and mesenchymal states (EMT), a process critical for metastasis. nih.gov
Modulation of Cancer Cell Motility and Invasive Potential
A compelling body of evidence points to a direct role for this compound in promoting cancer cell motility and invasion. Studies have shown that the expression of Gb3 is not only correlated with but is also necessary and sufficient for an invasive phenotype in colon cancer cell models. pnas.orgpnas.org
Key findings in this area include:
Induction of Invasiveness: The forced expression of Gb3 in non-invasive epithelial cells can induce an invasive phenotype. elsevierpure.compnas.org
Inhibition of Invasiveness: Conversely, reducing the expression of Gb3 in invasive colon cancer cells through techniques like RNA interference can inhibit their invasive capabilities. elsevierpure.compnas.org
Association with Filopodia: The presence of Gb3 has been observed in filopodia, which are slender, finger-like cellular protrusions that are involved in cell migration and invasion. pnas.org The correlation between Gb3-containing filopodia and cell invasiveness suggests a mechanistic link. pnas.org
This modulation of motility and invasion by Gb3 appears to be a critical step in the metastatic cascade, allowing cancer cells to break away from the primary tumor, move through the extracellular matrix, and establish secondary tumors at distant sites.
The following table summarizes the mechanistic involvement of this compound in oncogenesis:
| Aspect of Oncogenesis | Role of this compound (Gb3) | Supporting Evidence |
| Altered Expression | Upregulated in various cancers, particularly in metastatic stages. | High expression in metastatic colon cancer, breast cancer, and ovarian cancer compared to normal tissue. nih.govpnas.orgaacrjournals.org |
| Tumor Cell Signaling | Modulation of signaling pathways, including those involved in angiogenesis. | Overexpression in tumor-associated endothelial cells; general role of glycosphingolipids in regulating receptor tyrosine kinases. nih.govmdpi.com |
| Phenotypic Changes | Promotion of an aggressive and angiogenic phenotype. | Association with angiogenesis and cancer cell plasticity. nih.govnih.gov |
| Cell Motility & Invasion | Necessary and sufficient for inducing an invasive phenotype. | Gb3 expression induces invasiveness, while its knockdown inhibits it; association with invasive filopodia. pnas.orgpnas.org |
Preclinical Approaches for Therapeutic Intervention
While gangliosides, in general, are recognized as valuable targets for cancer immunotherapy due to their aberrant expression on tumor cells, specific preclinical research on antibody-mediated targeting of this compound (Gg3) in tumor models is not extensively documented in publicly available scientific literature. The majority of preclinical and clinical efforts in antibody-based ganglioside targeting for cancer have concentrated on other members of the ganglioside family, such as GD2, GD3, and GM2, which are prominently expressed in various malignancies like neuroblastoma, melanoma, and small cell lung cancer.
These efforts have led to the development of monoclonal antibodies and antibody-drug conjugates (ADCs) that can recognize and eliminate cancer cells. For instance, preclinical studies have demonstrated the efficacy of anti-GD2 and anti-GD3 antibodies in tumor-bearing animal models, paving the way for their clinical application. Similarly, ADCs, which combine the specificity of an antibody with the cytotoxic potential of a chemotherapy drug, represent a promising strategy in targeted cancer therapy. However, the application of these antibody-based therapeutic strategies specifically against Gg3-expressing tumors remains an area with limited investigation.
The potential of Gg3 as a therapeutic target is underscored by its role in cell adhesion and motility, processes that are fundamental to tumor progression and metastasis. This compound has been implicated in the interaction of cells with the extracellular matrix protein fibronectin, which is crucial for cell adhesion, migration, and invasion. Alterations in cell adhesion properties are a hallmark of cancer, enabling malignant cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant organs. Therefore, targeting Gg3 could potentially interfere with these critical steps in cancer progression.
Despite the biological rationale, the development and preclinical evaluation of antibodies or ADCs specifically designed to target this compound in cancer models have not been a primary focus of published research to date. Future preclinical studies would be necessary to explore the expression pattern of Gg3 across different tumor types, to develop high-affinity monoclonal antibodies against this specific ganglioside, and to evaluate their therapeutic efficacy and safety in relevant in vivo tumor models. Such research would be essential to determine if targeting this compound could be a viable therapeutic strategy for cancer treatment.
Mechanistic Contributions to Neurodegenerative Processes
Interaction with Pathogenic Proteins (e.g., Alpha-Synuclein)
This compound (Gg3), a key component of neuronal membranes, has been shown to interact with pathogenic proteins implicated in neurodegenerative diseases, most notably alpha-synuclein, which is central to the pathology of Parkinson's disease and other synucleinopathies. Research indicates that Gg3, along with other gangliosides, can bind to alpha-synuclein and influence its conformational state. This interaction is thought to occur at the N-terminal region of alpha-synuclein, which contains multiple binding sites for gangliosides. The binding is influenced by the lipid environment, with the presence of Gg3 in lipid bilayers promoting the association of alpha-synuclein with the membrane. This interaction can induce a conformational change in alpha-synuclein, causing it to adopt an alpha-helical structure, which is a precursor to its aggregation.
Influence on Protein Aggregation and Neurotoxicity Mechanisms
The interaction between this compound and alpha-synuclein plays a significant role in the aggregation cascade of this pathogenic protein. By binding to alpha-synuclein, Gg3 can facilitate the formation of oligomeric species, which are considered to be the most neurotoxic forms of the protein. These Gg3-induced oligomers can then act as seeds, accelerating the aggregation of soluble alpha-synuclein into larger, insoluble fibrils that form the characteristic Lewy bodies found in the brains of patients with Parkinson's disease.
The neurotoxic effects of these aggregates are multifaceted. They can disrupt cellular homeostasis by impairing mitochondrial function, inducing oxidative stress, and interfering with protein degradation pathways. Furthermore, the interaction of alpha-synuclein aggregates with the cell membrane, facilitated by gangliosides like Gg3, can lead to membrane permeabilization and subsequent cell death.
Preclinical Research on Ganglioside-Targeted Strategies in Neurodegeneration Models
Given the crucial role of gangliosides in the pathogenesis of neurodegenerative diseases, preclinical research has begun to explore strategies that target these molecules. One approach involves the use of small molecules that can modulate the interaction between gangliosides and pathogenic proteins. For instance, certain compounds have been shown to inhibit the binding of alpha-synuclein to Gg3-containing membranes, thereby preventing its aggregation and associated neurotoxicity in cellular and animal models of Parkinson's disease.
Another strategy focuses on restoring the balance of gangliosides in the brain. Preclinical studies have investigated the administration of specific gangliosides or their precursors to compensate for the alterations in ganglioside metabolism observed in neurodegenerative conditions. While these approaches are still in the early stages of development, they hold promise for novel therapeutic interventions for diseases like Parkinson's and Alzheimer's disease.
Immunological Modulation
Regulation of Immune Cell Activation and Function
This compound, as a component of the cell surface, can modulate the activity of the immune system. It can be recognized by immune cells and influence their activation and function. For example, Gg3 has been shown to interact with receptors on T cells, a type of white blood cell that plays a central role in the adaptive immune response. This interaction can either stimulate or inhibit T cell activation, depending on the context and the specific T cell subset involved.
Furthermore, this compound can influence the function of antigen-presenting cells, such as dendritic cells and macrophages. These cells are responsible for initiating immune responses by presenting antigens to T cells. The presence of Gg3 on the surface of these cells can affect their ability to process and present antigens, thereby shaping the ensuing immune response. The immunomodulatory properties of this compound suggest its potential involvement in autoimmune diseases and cancer immunity, although further research is needed to fully elucidate its role in these complex processes.
Role in Antigen Presentation and Immune Response Initiation
This compound (Gg3), as a glycosphingolipid, is implicated in the initiation of immune responses through its potential role in antigen presentation. The presentation of lipid antigens is a specialized process mediated by the CD1 family of molecules, which are structurally similar to MHC class I molecules. nih.gov Specifically, CD1d molecules are responsible for presenting glycolipid antigens to a unique subset of T lymphocytes known as Natural Killer T (NKT) cells. nih.govnih.gov This interaction is a critical bridge between the innate and adaptive immune systems.
The process begins with the uptake of glycolipids by antigen-presenting cells (APCs), such as dendritic cells (DCs). Inside the APC, the lipid antigens are processed through the endosomal/lysosomal pathway and loaded onto CD1d molecules. The resulting CD1d-glycolipid complex is then transported to the cell surface for presentation to NKT cells. nih.gov The T-cell receptor (TCR) of NKT cells recognizes the presented glycolipid, leading to NKT cell activation. semanticscholar.org
Activated NKT cells rapidly release a plethora of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines. semanticscholar.orgnih.gov This cytokine burst can, in turn, influence a wide range of downstream immune cells, including NK cells, B cells, and conventional T cells, thereby shaping the subsequent adaptive immune response. nih.govnih.gov While α-galactosylceramide is the most extensively studied NKT cell ligand, the structural similarities of this compound suggest it may also be presented by CD1d and elicit an NKT cell-mediated immune response.
Table 1: Key Cellular and Molecular Interactions in this compound-Mediated Antigen Presentation
| Cell/Molecule | Function in Antigen Presentation |
| Antigen-Presenting Cell (APC) | Internalizes and processes this compound. |
| CD1d | Binds this compound and presents it on the APC surface. nih.govnih.gov |
| Natural Killer T (NKT) Cell | Recognizes the this compound-CD1d complex via its T-cell receptor. semanticscholar.org |
| Cytokines (IFN-γ, IL-4) | Released by activated NKT cells to modulate the immune response. semanticscholar.orgnih.gov |
Immunomodulatory Activities of Exogenous this compound
Exogenous administration of gangliosides, including those structurally related to this compound, has been shown to exert significant immunomodulatory effects. These effects can be both stimulatory and inhibitory, depending on the specific ganglioside, its concentration, and the context of the immune response.
Gangliosides can directly influence the function of various immune cells. For instance, certain gangliosides have been shown to modulate T lymphocyte proliferation and differentiation. nih.gov Asialo GM1 (Gangliotetraosylceramide), a closely related glycosphingolipid, has been identified as a differentiation antigen on murine T cells and is associated with natural killer cell activity. nih.gov This suggests that exogenous this compound may also influence T cell populations and their effector functions.
Furthermore, gangliosides can impact B cell activity. Studies have indicated that γδ T-cells, when stimulated, can provide help to B-cells, leading to the production of IgM, IgG, and IgA. nih.gov Given that gangliosides can modulate T-cell function, exogenous this compound could indirectly influence antibody production by affecting T-cell help to B-cells. The interaction of exogenous gangliosides with immune cells can lead to a variety of outcomes, including the suppression of pro-inflammatory responses or the enhancement of specific immune functions.
Table 2: Potential Immunomodulatory Effects of Exogenous this compound
| Immune Cell Type | Potential Effect of Exogenous this compound |
| T Lymphocytes | Modulation of proliferation and differentiation. nih.gov |
| Natural Killer (NK) Cells | Potential influence on cytotoxic activity. nih.gov |
| B Lymphocytes | Indirect impact on antibody production via T-cell modulation. nih.gov |
Other Mechanistic Disease Associations
Role in Male Reproductive Biology (e.g., Spermatogenesis)
Glycosphingolipids, including this compound, play a crucial role in male reproductive biology, particularly in the complex process of spermatogenesis. Spermatogenesis is highly dependent on the intricate interactions between developing germ cells and Sertoli cells within the seminiferous tubules. nih.gov Sertoli cells provide the necessary structural and nutritional support for the differentiating germ cells. frontiersin.org
Complex glycosphingolipids are integral components of the cell membranes of testicular cells and are involved in cell-cell recognition and signaling events that are essential for the progression of spermatogenesis. nih.gov The expression patterns of specific glycosphingolipids change during the different stages of germ cell development, indicating their involvement in key developmental transitions.
Notably, a marked accumulation of globotriaosylceramide, a glycosphingolipid closely related to this compound, has been observed in seminoma, a type of testicular germ cell tumor. nih.gov This highlights the importance of tightly regulated glycosphingolipid metabolism in maintaining normal testicular cell function and preventing pathology. While the precise role of this compound in normal spermatogenesis is still under investigation, the existing evidence strongly suggests its involvement in the cellular processes that ensure male fertility.
Associations with Renal Dysregulation Mechanisms (e.g., Diabetic Nephropathy)
This compound and other glycosphingolipids are increasingly recognized for their association with renal dysregulation, particularly in the context of diabetic nephropathy. nih.govfrontiersin.org Diabetic nephropathy is a major complication of diabetes mellitus and is characterized by progressive damage to the kidneys, leading to end-stage renal disease. msdmanuals.comnih.gov
One of the key pathological features of diabetic nephropathy is the accumulation of various lipids, including glycosphingolipids, in renal tissues. nih.gov Specifically, increased levels of glucosylceramide, lactosylceramide (B164483), and the ganglioside GM3 have been observed in the kidneys of patients with diabetic nephropathy. nih.gov The accumulation of these lipids is thought to contribute to the pathogenesis of the disease through several mechanisms.
Hyperglycemia, a hallmark of diabetes, can lead to an increased synthesis of glycosphingolipids in the kidney. nih.govjmsronline.in This accumulation can, in turn, promote renal cell hypertrophy, inflammation, and the deposition of extracellular matrix proteins, all of which are characteristic features of diabetic nephropathy. frontiersin.orgnih.gov The buildup of glycosphingolipids like globotriaosylceramide has been directly implicated in the loss of renal function. nih.gov Therefore, dysregulation of this compound metabolism is likely a contributing factor to the renal pathology observed in diabetic nephropathy.
Genetic Basis and Experimental Models for Gangliotriosylceramide Research
Genetic Elements Controlling Gangliotriosylceramide Biosynthesis and Metabolism
The synthesis of this compound (also known as asialo-GM2 or Gg3) is a specific step within the broader pathway of ganglioside biosynthesis. This process is governed by the sequential action of several glycosyltransferases, with each step being catalyzed by a specific enzyme encoded by a corresponding gene.
The direct synthesis of this compound from its precursor, lactosylceramide (B164483), is catalyzed by the enzyme Beta-1,4 N-acetylgalactosaminyltransferase 1, also known as GM2/GD2 synthase. wikipedia.orgebi.ac.uk In humans, this enzyme is encoded by the B4GALNT1 gene. wikipedia.orgnih.govsinobiological.com This key enzyme transfers an N-acetylgalactosamine (GalNAc) residue from a UDP-GalNAc donor to lactosylceramide, forming the trisaccharide structure characteristic of this compound. researchgate.netmdpi.com
The activity of the B4GALNT1 gene product is not limited to the synthesis of this compound. It is a pivotal enzyme in the synthesis of the major a- and b-series gangliosides, as it also catalyzes the transfer of GalNAc to GM3 and GD3 to form GM2 and GD2, respectively. wikipedia.orgnih.govuniprot.org The availability of precursor molecules is therefore a critical factor in determining the final products. For instance, in the absence of GM3 synthesis, GM2/GD2 synthase can efficiently utilize lactosylceramide to generate asialo-GM2. nih.gov
The broader metabolic context is controlled by upstream enzymes. The synthesis of the precursor lactosylceramide is initiated by glucosylceramide synthase (encoded by the UGCG gene), which adds glucose to ceramide. mdpi.com Subsequently, lactosylceramide synthase (encoded by B4GALT5) adds a galactose residue. mdpi.com The precursor for the main ganglioside series, GM3, is synthesized from lactosylceramide by GM3 synthase, an enzyme encoded by the ST3GAL5 gene. mdpi.com Therefore, the expression and activity of ST3GAL5 indirectly influence the substrate availability for B4GALNT1 and the subsequent synthesis of this compound versus GM2. Loss-of-function mutations in the B4GALNT1 gene in humans lead to a complex form of hereditary spastic paraplegia (SPG26), a neurodegenerative disorder characterized by the absence of GM2 and other complex gangliosides and an accumulation of the precursor, GM3. nih.govnih.gov
| Gene | Enzyme Encoded | Function in Ganglioside Biosynthesis |
|---|---|---|
| B4GALNT1 | Beta-1,4 N-acetylgalactosaminyltransferase 1 (GM2/GD2 Synthase) | Catalyzes the synthesis of this compound (from Lactosylceramide), GM2 (from GM3), and GD2 (from GD3). wikipedia.orgresearchgate.netuniprot.org |
| ST3GAL5 | GM3 Synthase | Catalyzes the synthesis of GM3 from Lactosylceramide, creating a key precursor for a-series gangliosides. mdpi.com |
| UGCG | Glucosylceramide Synthase | Catalyzes the first step in glycosphingolipid synthesis, forming Glucosylceramide from ceramide. mdpi.com |
| B4GALT5 | Lactosylceramide Synthase | Catalyzes the formation of Lactosylceramide from Glucosylceramide, the immediate precursor for both GM3 and this compound. mdpi.com |
Strategies for Genetic Manipulation in Research Models
To understand the specific roles of this compound and the enzymes involved in its synthesis, researchers employ various genetic manipulation strategies in model organisms and cell lines. These approaches involve altering the expression of key genes to observe the resulting biochemical and phenotypic changes.
In contrast to knockout models, overexpression studies involve introducing a specific gene into cells to produce the corresponding protein in larger quantities. This is often achieved through gene transfection, where a cDNA encoding the protein of interest is introduced into a host cell line. nih.gov This strategy has been used to study the enzymatic properties of GM2/GD2 synthase. For example, the cDNA for B4GALNT1 has been transfected into cell lines such as Chinese Hamster Ovary (CHO) cells. nih.gov These studies have confirmed that the enzyme can use multiple acceptor substrates, including lactosylceramide to produce this compound (asialo-GM2). nih.gov Such experiments allow researchers to dissect the enzyme's substrate specificity and the cellular conditions that favor the synthesis of one glycosphingolipid over another, providing insights into the regulation of the ganglioside biosynthetic pathway. nih.gov
In Vivo Animal Models for Systemic and Organ-Specific Research
In vivo animal models are indispensable for investigating the systemic and organ-specific pathophysiology of diseases related to this compound accumulation, most notably Fabry disease. These models allow for longitudinal studies of disease progression and the evaluation of potential therapeutic interventions in a whole-organism context. Key animal models include murine, zebrafish, and fruit fly systems, each offering unique advantages for research.
Murine Models
Mouse models have been central to understanding the consequences of deficient α-galactosidase A (α-Gal A) activity, the enzymatic defect leading to the accumulation of globotriaosylceramide (Gb3), a synonym for this compound.
The standard α-Gal A-knockout (GLAko) mouse, while accumulating Gb3 in various organs, historically presented a challenge due to its largely asymptomatic phenotype and normal lifespan. nih.govsemanticscholar.org This is thought to be because mice have a lower capacity for Gb3 synthesis compared to humans. nih.gov To overcome this limitation and create a more clinically relevant model, researchers have developed a symptomatic mouse model (G3Stg/GLAko) by crossbreeding GLAko mice with transgenic mice that express human Gb3 synthase. nih.govresearchgate.net This enhanced model exhibits significantly higher levels of Gb3 in major organs and serum, leading to a phenotype that more closely mimics human Fabry disease. nih.govsemanticscholar.org
Systemic and Organ-Specific Findings in Murine Models:
Renal System: The G3Stg/GLAko model displays progressive renal impairment, a hallmark of Fabry disease. nih.govresearchgate.net Key findings include the early onset of albuminuria at 3 weeks of age, followed by decreased urine osmolality at 5 weeks, polyuria at 10 weeks, and an increase in blood urea nitrogen by 15 weeks. nih.govsemanticscholar.org These symptoms indicate a decline in kidney function directly linked to Gb3 accumulation. nih.gov A significant increase in the total Gb3 content is observed in the kidneys of 20-week-old mice compared to 5-week-old mice in this model. nih.gov
Nervous System: In GLAko mice, Gb3 accumulates in dorsal root ganglion (DRG) neurons in an age-dependent manner. elifesciences.org This accumulation is associated with endoplasmic reticulum stress and apoptosis, contributing to skin denervation. elifesciences.org These mice also exhibit altered pain perception, specifically heat and mechanical hypersensitivity in neuropathic and inflammatory pain models, linked to changes in neuronal ion channel function. elifesciences.org This provides direct evidence of Gb3's effect on neuronal integrity and function. elifesciences.org
Cardiovascular System: A marked increase in total Gb3 content is observed in the heart of 20-week-old G3Stg/GLAko mice compared to younger mice. nih.gov
Other Organs: Significant, age-dependent Gb3 accumulation is also noted in the liver, spleen, small intestine, lungs, and brain of the symptomatic mouse model. nih.gov
| Feature | α-Gal A Knockout (GLAko) Mouse | G3Stg/GLAko Mouse (Symptomatic Model) |
| Genetic Modification | α-galactosidase A gene knockout | α-Gal A knockout + human Gb3 synthase transgene |
| Gb3 Levels | Moderate, age-dependent accumulation | High levels in major organs; 6-10x higher serum Gb3 than GLAko mice nih.govsemanticscholar.org |
| Key Phenotypes | Largely asymptomatic, normal lifespan nih.gov | Progressive renal impairment (albuminuria, polyuria) nih.govsemanticscholar.org, Neuropathic pain elifesciences.org |
| Organ-Specific Findings | Gb3 accumulation in dorsal root ganglion neurons elifesciences.org | Progressive Gb3 accumulation in kidneys, heart, liver, spleen, brain nih.gov |
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a valuable model for studying sphingolipidoses due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo imaging. mdpi.comnih.gov Approximately 82% of human disease-associated genes have zebrafish homologues, making it a relevant system for studying genetic disorders. nih.gov
Researchers have developed zebrafish models for various lysosomal storage diseases, including those involving ganglioside accumulation. mdpi.comgene-tools.com For instance, models of Niemann-Pick type C disease, which involves secondary accumulation of ganglioside GM1, have been created using morpholino or drug-induced methods. nih.govgene-tools.com These models successfully replicate lysosomal storage phenotypes. nih.govgene-tools.com While not a direct model of this compound accumulation, these systems are crucial for studying the broader cellular consequences of glycosphingolipid storage and for high-throughput screening of potential therapeutic compounds. mdpi.comnih.gov
| Model | Genetic/Induction Method | Key Research Findings |
| Niemann-Pick C Model | Morpholino knockdown of npc1 gene | Increased lysosomal storage of cholesterol and ganglioside GM1 nih.govgene-tools.com |
| Gaucher Disease Model | CRISPR/Cas9 knockout of gba1 gene | Accumulation of glucosylceramide and hexosylsphingosine; dopaminergic neuron degeneration mdpi.com |
Drosophila melanogaster Models
The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for investigating the fundamental cellular mechanisms underlying lysosomal storage diseases. nih.govmdpi.com Drosophila models with mutations in genes orthologous to human lysosomal enzymes exhibit key hallmarks of these diseases, including sphingolipid accumulation, enlarged lysosomes, progressive neurodegeneration, and reduced viability. nih.gov
For example, Drosophila Saposin-related (Sap-r) mutants are used to model sphingolipidoses. nih.gov These flies show significant sphingolipid accumulation and serve as a platform to study the age-dependent progression of lysosomal dysfunction. nih.gov Similarly, a Drosophila model of Niemann-Pick type C, with a null mutation in the Npc1a gene, demonstrates links between glycosphingolipid accumulation, elevated neurotransmission at the glutamatergic neuromuscular junction, and subsequent neurodegeneration. nih.gov These models are instrumental in dissecting the complex signaling pathways that are disrupted by glycosphingolipid storage. nih.gov
| Model | Gene Mutation | Key Phenotypes | Cellular/Systemic Findings |
| Saposin-related mutant | Sap-r (prosaposin orthologue) | Reduced viability, progressive neurodegeneration nih.gov | Sphingolipid accumulation, enlarged endolysosomal compartment, defective autophagy nih.gov |
| Niemann-Pick C model | Npc1a null mutation | Neurodegeneration, shortened lifespan nih.gov | Elevated glutamatergic neurotransmission, glucosylceramide accumulation nih.gov |
Advanced Methodological Approaches in Gangliotriosylceramide Research
Analytical Techniques for Structural and Quantitative Analysis
Advanced analytical methods are crucial for the precise characterization and quantification of Gangliotriosylceramide in complex biological samples. These techniques offer high sensitivity and specificity, enabling detailed structural elucidation and the mapping of its distribution within tissues.
Mass spectrometry (MS) has become an indispensable tool in lipidomics. acs.org Advanced MS techniques, particularly imaging mass spectrometry, have revolutionized the study of gangliosides like this compound by enabling the direct visualization of their spatial distribution within tissues while preserving anatomical integrity. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-MSI) is a powerful technique used to map the distribution of lipids, including gangliosides, in tissue sections. nih.gov In this method, a tissue cryosection is coated with a specific matrix and subjected to a laser beam that moves across the surface. The laser desorbs and ionizes analyte molecules from the tissue, and their subsequent detection in the mass spectrometer generates a map of their distribution and intensity corresponding to specific spatial coordinates. nih.gov This approach has been successfully used to visualize various lipids in tissues and can discriminate between different brain tumors based on their unique ganglioside expression profiles. nih.govyoutube.com For instance, MALDI-MSI has been used to identify the differential distribution of ganglioside N-fatty acyl chains in mouse hippocampal regions. researchgate.net
| Technique | Principle | Primary Application for this compound | Key Advantage |
|---|---|---|---|
| MALDI-Imaging Mass Spectrometry (MALDI-MSI) | Laser-induced desorption and ionization of molecules from a matrix-coated tissue section to map their spatial distribution. nih.gov | Visualization of tissue-specific distribution and localization. nih.govresearchgate.net | Provides spatial context of lipid expression within intact tissue architecture. researchgate.net |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization of analytes from a liquid solution, often coupled with liquid chromatography (LC) for separation. | Quantitative analysis and structural characterization of this compound from biological extracts. | High sensitivity and suitability for quantifying non-covalent protein-glycan complexes. nih.gov |
| Ion Mobility Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to MS. acs.org | Separation of isomeric and isobaric this compound species that are indistinguishable by mass alone. | Enhanced resolution of complex lipid mixtures and characterization of molecular conformation. acs.org |
Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection and characterization of this compound. These techniques are fundamental in studying its expression on cell surfaces and in biological fluids.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format for studying glycans and glycan-binding proteins. nih.gov In the context of this compound, a sandwich ELISA can be employed where a capture antibody specific to the ganglioside is coated on a multi-well plate. youtube.com After incubation with a sample containing the target antigen, a second, enzyme-conjugated detection antibody is added, which also binds to the ganglioside. The addition of a substrate results in a colored product, and the signal intensity, typically measured as absorbance, is proportional to the amount of this compound present. youtube.com
Other immunochemical techniques include:
Flow Cytometry : This technique can quantify the expression of this compound on the surface of individual cells. Cells are incubated with fluorescently labeled antibodies specific to the ganglioside, and as they pass through a laser, the fluorescence intensity of each cell is measured, providing a profile of the cell population. nih.gov
Immunohistochemistry (IHC)/Immunocytochemistry (ICC) : These methods are used to visualize the distribution of this compound within tissue sections (IHC) or in cultured cells (ICC). A specific primary antibody binds to the ganglioside, which is then detected by a secondary antibody conjugated to an enzyme or a fluorophore, allowing for microscopic visualization.
Methodologies for Studying Protein-Gangliotriosylceramide Interactions
Understanding the interactions between this compound and proteins is essential for elucidating its biological roles, particularly in signal transduction. mdpi.com A variety of methodologies are employed to identify binding partners and characterize the thermodynamics and kinetics of these interactions.
Ligand binding assays (LBAs) are crucial for measuring the interaction between a ligand, such as a protein, and its binding partner, such as this compound. youtube.combioduro.com These assays provide data on binding affinity, specificity, and kinetics. bioduro.com
Radioligand Binding Assays : These highly sensitive assays use a radioactively labeled ligand to measure its interaction with a target receptor or binding partner. bioduro.comnih.gov For instance, to study a protein that binds to this compound, the protein could be radiolabeled and incubated with cells or membranes expressing the ganglioside. The amount of bound radioactivity is then measured to determine binding parameters like the dissociation constant (Kd). sigmaaldrich.com
Scintillation Proximity Assays (SPA) : This method involves beads coated with a scintillant that emit light when a radiolabeled molecule binds to a target immobilized on the bead surface. bioduro.comnih.gov It offers a fast and efficient way to analyze ligand binding without the need for a separation step. nih.gov
ELISA-based Binding Assays : Similar to the detection ELISA, this format can be adapted to study interactions. This compound can be immobilized on a plate, and then incubated with a potential protein binding partner. The bound protein is then detected using a specific antibody, providing a measure of the interaction. nih.gov
A range of biophysical techniques are used to provide detailed structural and energetic information about the complexes formed between this compound and proteins. nih.gov
X-ray Crystallography : This technique can determine the high-resolution, three-dimensional structure of a protein-ganglioside complex, revealing the precise atomic details of the interaction interface. nih.gov Obtaining suitable crystals of membrane-associated complexes can, however, be challenging. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying protein-glycan interactions in solution. nih.gov It can identify the specific amino acid residues of a protein that are involved in binding to this compound and characterize conformational changes that occur upon complex formation.
Surface Plasmon Resonance (SPR) : SPR is used to measure the kinetics of binding interactions in real-time. In a typical setup, the protein is immobilized on a sensor chip, and a solution containing this compound (often incorporated into liposomes) is flowed over the surface. The binding and dissociation are monitored, allowing for the determination of on-rates, off-rates, and affinity constants. nih.gov
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the protein-ganglioside interaction. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique involves introducing a spin-label into the lipid of interest. Changes in the EPR spectra of the spin-labeled ganglioside when it is in proximity to an interacting protein can be used to deduce the stoichiometry and strength of the interaction. mdpi.com
In silico computational methods provide a rational approach to understanding and predicting the interactions between proteins and ligands like this compound. nih.gov These methods complement experimental data and can guide the design of further studies.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand (the oligosaccharide portion of this compound) when bound to a protein receptor to form a stable complex. nih.gov Docking simulations can identify potential binding sites on the protein surface and predict the binding affinity.
Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time. escholarship.org These simulations can provide insights into the dynamic nature of the protein-Gangliotriosylceramide interaction, revealing conformational changes, the role of solvent molecules, and the stability of the complex. uniroma1.it Recent advances in artificial intelligence, such as deep learning frameworks like AlphaFold, are revolutionizing the prediction of protein complex structures and are increasingly being applied to understand protein-ligand interactions. nih.gov Coarse-graining techniques are also employed to simplify protein structures, allowing for the analysis of complex interactions in different biological systems. tdl.org
| Methodology | Information Obtained | Example Application |
|---|---|---|
| Ligand Binding Assays (e.g., Radioligand, SPA) | Binding affinity (Kd), specificity, and concentration of binding sites (Bmax). bioduro.comsigmaaldrich.com | Quantifying the binding of a specific protein to cells expressing this compound. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association/dissociation rates) and affinity. nih.gov | Measuring the on- and off-rates for a lectin binding to this compound-containing liposomes. |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (Ka, ΔH, ΔS) of the binding interaction. nih.gov | Determining the energetic driving forces of a viral protein binding to this compound. |
| X-ray Crystallography / NMR Spectroscopy | High-resolution 3D structure of the molecular complex and identification of key interacting residues. nih.govnih.gov | Visualizing the precise contacts between a bacterial toxin and the sugar moiety of this compound. |
| Computational Modeling (Docking, MD) | Prediction of binding modes, interaction interfaces, and dynamic behavior of the complex. nih.govnih.gov | Simulating the interaction between this compound in a model membrane and a transmembrane receptor. |
Techniques for Investigating Cellular Localization and Dynamics
Understanding where this compound resides within the cell and how it moves is fundamental to deciphering its function. Researchers employ a combination of biochemical and imaging techniques to map its location and track its dynamics.
Subcellular fractionation is a foundational biochemical technique used to isolate different cellular compartments. This process typically involves cell lysis followed by a series of centrifugation steps at increasing speeds, which separates organelles based on their size, density, and shape. To study this compound, which is primarily located in the plasma membrane, these methods are further refined to isolate specific membrane microdomains.
This compound is known to associate with specialized membrane microdomains called lipid rafts and caveolae. lipotype.com These domains are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling molecules. Methodologies to isolate these domains often involve:
Density Gradient Ultracentrifugation: Cell lysates are treated with a non-ionic detergent (e.g., Triton X-100) at low temperatures. The resistance of lipid rafts to solubilization allows for their separation from other membrane components by centrifugation through a sucrose or OptiPrep gradient.
Immunoisolation: Specific antibodies against raft-associated proteins (e.g., caveolin or flotillin) can be used to purify these microdomains.
Studies using these techniques have revealed that this compound is not uniformly distributed. For instance, immunoelectron microscopy on freeze-fractured specimens has shown that this compound forms distinct, cholesterol-dependent clusters in the plasma membrane of fibroblasts. nih.govmolbiolcell.org Interestingly, these clusters are often separate from those of other gangliosides like GM1, suggesting the existence of heterogeneous microdomains with specific lipid compositions. nih.govnih.govjohnshopkins.edu
Table 1: Findings from Microdomain Isolation Studies on this compound (GM3)
| Methodology | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| Immunoelectron Microscopy (SDS-FRL) | Mouse Fibroblasts | GM3 forms cholesterol-dependent clusters that are largely separate from GM1 clusters, indicating microdomain heterogeneity. | nih.govmolbiolcell.org |
| Detergent-Resistant Membrane (DRM) Isolation | Rat Cerebellum | GM1 and GD3 gangliosides segregate into different membrane raft populations, with GM1 appearing in distinct aggregates from raft proteins like Lyn and caveolin. | nih.govjohnshopkins.edu |
While fractionation provides a static snapshot of localization, live-cell imaging allows for the visualization of this compound dynamics in real-time. These methods typically rely on fluorescently labeling the molecule of interest without perturbing its natural behavior.
Fluorescent Analogs: Researchers can introduce this compound analogs, where a fluorescent probe (e.g., nitrobenzoxadiazole, NBD) is attached to one of the lipid chains, into living cells. The movement and distribution of these analogs can then be tracked using advanced microscopy techniques. For example, studies using fluorescent GM3 analogs in melanoma cells have investigated how its membrane distribution changes with cell density. nih.gov
Antibody Labeling: In some cases, fluorescently-tagged antibodies that specifically bind to this compound can be used to label the cell surface population of the lipid. nih.govresearchgate.net
Advanced microscopy techniques such as confocal microscopy and fluorescence lifetime imaging microscopy (FLIM) are used to monitor the labeled gangliosides. researchgate.neteinsteinmed.edu These studies can reveal how this compound traffics through the secretory pathway from its site of synthesis in the Golgi apparatus to the plasma membrane and how it is organized and reorganized within the membrane in response to cellular signals or changes in the environment. einsteinmed.edu
Methodologies for Studying Biosynthetic Enzyme Activity and Regulation
The cellular levels of this compound are tightly controlled by the activity of its biosynthetic enzyme, Lactosylceramide (B164483) α-2,3-sialyltransferase, commonly known as GM3 synthase (encoded by the ST3GAL5 gene). researchgate.netnih.govmdpi.com Studying this enzyme is crucial for understanding how this compound concentrations are regulated.
Enzyme assays are performed to directly measure the catalytic activity of GM3 synthase. nih.gov These in vitro systems typically involve incubating a source of the enzyme (such as cell microsomes or purified protein) with its substrates and then quantifying the product, this compound.
Common approaches include:
Fluorescence-Based Assays: A fluorescently-labeled acceptor substrate, such as NBD-labeled lactosylceramide, is used. After the enzymatic reaction with the sialic acid donor (CMP-N-acetylneuraminic acid), the fluorescent product (NBD-GM3) is separated from the unreacted substrate using High-Performance Liquid Chromatography (HPLC) and quantified. nih.govresearchgate.net
Radiolabeling Assays: The natural acceptor substrate, Lactosylceramide, is used along with a radiolabeled sialic acid donor (e.g., CMP-[14C]Neu5Ac). The resulting [14C]-labeled this compound is then separated by High-Performance Thin-Layer Chromatography (HPTLC) and quantified using a radio-image analyzer. nih.gov
These assays are essential for characterizing the enzyme's kinetic properties and for determining how its activity is affected by genetic mutations or potential inhibitors. oup.comsemanticscholar.org For instance, such assays have been used to confirm a complete loss of enzyme activity in cells expressing ST3GAL5 variants found in patients with congenital disorders of glycosylation. mdpi.comoup.com
Table 2: Comparison of GM3 Synthase (ST3GAL5) Enzyme Assay Methodologies
| Assay Type | Acceptor Substrate | Donor Substrate | Product Detection Method | Primary Use |
|---|---|---|---|---|
| Fluorescence-Based | Fluorescence-labeled Lactosylceramide (e.g., NBD-lactoside) | CMP-Neu5Ac | High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of activity in cultured cells and tissues. |
| Radiolabeling | Lactosylceramide | Radiolabeled CMP-Neu5Ac (e.g., CMP-[14C]Neu5Ac) | High-Performance Thin-Layer Chromatography (HPTLC) and radio-imaging | Analysis using natural substrates; characterization of enzyme kinetics. |
To understand the regulation of this compound biosynthesis at the transcriptional level, researchers measure the amount of messenger RNA (mRNA) transcribed from the ST3GAL5 gene. The primary techniques for this are Reverse Transcription PCR (RT-PCR) and quantitative real-time PCR (qPCR). nih.govnih.govyoutube.com
The general workflow involves:
RNA Isolation: Total RNA is extracted from the cells or tissues of interest.
Reverse Transcription (RT): The isolated mRNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
PCR Amplification (qPCR): The cDNA is used as a template for PCR with primers specific to the ST3GAL5 gene. In qPCR, the amplification process is monitored in real-time using a fluorescent dye or probe, allowing for the quantification of the initial amount of mRNA.
By comparing the levels of ST3GAL5 mRNA between different samples (e.g., treated vs. untreated cells, or diseased vs. healthy tissue), scientists can determine if the gene's expression is up- or down-regulated. figshare.com This method has been applied to analyze the transcriptional efficiency of various ST3GAL5 mutations, demonstrating that some disease-causing variants are transcribed and translated similarly to the wild-type enzyme, pointing to a loss of catalytic function rather than a lack of protein. oup.comsemanticscholar.org
Functional Assays in Cellular and Animal Models
To investigate the physiological role of this compound, researchers use cellular and animal models where its levels are experimentally manipulated. These functional assays are critical for linking the presence of this compound to specific biological outcomes.
Cellular Models: Mouse embryonic fibroblasts (MEFs) derived from GM3 synthase knockout mice are a powerful tool. nih.gov Studies using these cells have shown that the absence of this compound leads to a highly activated state of the MAPK signaling pathway, resulting in increased cell proliferation and migration. nih.gov Re-introducing this compound to these cells (a "rescue" experiment) can reverse these effects, confirming the lipid's regulatory role.
Animal Models: The GM3 synthase knockout (St3gal5-/-) mouse has been instrumental in revealing the in vivo functions of this compound. researchgate.netnih.govnih.gov These mice are unable to synthesize GM3 and all downstream complex gangliosides. Functional studies in these animals have uncovered diverse roles for GM3-derived gangliosides. nih.gov
Table 3: Phenotypes Observed in GM3 Synthase Knockout (KO) Animal Models
| Physiological System | Observed Phenotype in KO Mice | Implicated Function of GM3/Derived Gangliosides | Reference |
|---|---|---|---|
| Metabolism | Enhanced insulin sensitivity; resistance to obesity-induced insulin resistance. | Negative regulation of the insulin receptor. | pnas.orgfrontiersin.org |
| Auditory System | Profound deafness. | Essential for the structure and function of cochlear hair cells. | researchgate.netnih.gov |
| Nervous System | Reduced neurogenesis in the hippocampus; increased susceptibility to seizures. | Regulation of neurodevelopment and neuronal excitability. | frontiersin.org |
| Immune System | Altered inflammatory responses. | Modulation of innate immune signaling, such as through Toll-like receptor 4 (TLR4). | frontiersin.org |
These models, combined with functional assays like glucose tolerance tests, auditory brainstem response measurements, and cell migration assays, have been essential in establishing the physiological relevance of this compound in hearing, metabolic regulation, and neuronal function. nih.govnih.govpnas.org
Future Directions and Emerging Research Avenues
Unraveling Novel Biological Functions and Signaling Cascades
While traditionally known for its accumulation in lysosomal storage disorders, recent studies are beginning to shed light on the diverse biological roles of gangliotriosylceramide beyond pathology. These investigations are crucial for understanding its function in normal cellular processes and how its dysregulation contributes to disease.
Glycosphingolipids (GSLs), including this compound, are integral components of cell membranes and are involved in a variety of cellular activities such as differentiation and intercellular communication. nih.gov They can also serve as receptors for pathogens, highlighting their importance in host-pathogen interactions. nih.gov The expression patterns of GSLs vary among different immune cells and change during their development, maturation, and activation, suggesting a functional role in the immune system. nih.gov
Future research will likely focus on elucidating the specific signaling pathways modulated by this compound. As essential parts of lipid rafts, specialized membrane microdomains, GSLs play a significant role in molecular signaling and cell adhesion. nih.gov Understanding how this compound influences the organization of these microdomains and the subsequent recruitment and activation of signaling proteins is a key area for future exploration. For instance, studies have shown that glycosphingolipids are involved in the regulation of membrane-receptor protein signaling and cellular crosstalk. frontiersin.org
Specifically, the expression of globo-series GSLs like Gb3 has been linked to the differentiation of myeloid cells, with increasing expression observed as monocytic precursors mature. frontiersin.org This suggests a role for this compound in hematopoiesis and immune cell development that warrants further investigation.
Interdisciplinary Approaches Integrating Glycobiology with Other Omics Technologies
To gain a comprehensive understanding of the multifaceted roles of this compound, future research will necessitate the integration of glycobiology with other "omics" technologies. This interdisciplinary approach, often termed "glycomics," combines genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of the biological functions of glycans and glycoconjugates.
The integration of these diverse datasets can help to unravel the complex regulatory networks that govern this compound metabolism and its downstream effects. For example, combining glycomic data with proteomic analyses can identify proteins that specifically interact with this compound, thereby revealing its role in various signaling complexes. Furthermore, metabolomic studies can shed light on how alterations in this compound levels impact cellular metabolism.
Development of Advanced Preclinical Models for Mechanistic Insights
To translate fundamental discoveries into clinical applications, the development of advanced preclinical models that accurately recapitulate human physiology and disease is paramount. Traditional two-dimensional cell cultures often fail to mimic the complexity of tissues and organs, limiting their predictive value.
The emergence of three-dimensional (3D) organoid technology offers a promising avenue for studying the role of this compound in a more physiologically relevant context. mdpi.com Organoids are self-organizing 3D cell cultures derived from stem cells that can replicate the architecture and function of an organ. mdpi.com These "mini-organs" can be used to model various aspects of human biology and disease, providing a powerful platform for mechanistic studies and drug screening. nih.gov
Patient-derived organoids, in particular, hold immense potential for personalized medicine. By generating organoids from individual patients, researchers can investigate how genetic variations in this compound metabolism contribute to disease susceptibility and treatment response. Furthermore, the integration of organoid technology with microfluidic devices, creating "organ-on-a-chip" models, can allow for the study of complex interactions between different cell types and tissues in a controlled environment.
Q & A
Q. What are the key physicochemical properties of gangliotriosylceramide, and how do they influence experimental design?
this compound (molecular formula: C₅₆H₁₀₄N₂O₁₈; molecular weight: 1093) is a glycosphingolipid with amphiphilic properties due to its ceramide backbone and trisaccharide headgroup . Its solubility in chloroform/methanol/water (2:1:0.1) necessitates solvent optimization for in vitro assays. Storage at -20°C is critical to prevent degradation, and lyophilization should be avoided to maintain structural integrity . When designing experiments, ensure solvent compatibility with downstream applications (e.g., cell culture, chromatography) and validate purity using HPLC or TLC.
Q. How can researchers synthesize and characterize this compound for reproducibility?
Synthesis typically involves enzymatic or chemical glycosylation of ceramide precursors. For reproducibility:
- Document reaction conditions (temperature, pH, enzyme/substrate ratios) in detail .
- Characterize products using NMR (¹H/¹³C for sugar linkage confirmation) and mass spectrometry (MALDI-TOF for molecular weight validation) .
- Provide spectral data and purity thresholds (>95%) in supplementary materials to enable replication .
Q. What are the best practices for conducting a literature review on this compound?
Use Boolean operators in Google Scholar:
- Combine terms like "this compound AND biosynthesis" or "this compound AND receptor binding" .
- Filter results by publication date (last 10 years) and review articles for foundational knowledge.
- Cross-reference citations in key papers (e.g., Young & Hakomori’s work on ganglioside function) to identify seminal studies .
Advanced Research Questions
Q. How can contradictory molecular weight data for this compound be resolved?
Discrepancies in reported molecular weights (e.g., 1093 vs. 1121.48) arise from isotopic variations or analytical methods . To resolve:
- Use high-resolution mass spectrometry (HRMS) to confirm exact mass.
- Compare synthetic batches with commercial standards (if available) and validate via collaborative inter-laboratory studies .
Q. What methodologies are suitable for studying this compound’s role in cellular signaling pathways?
Advanced approaches include:
- Isotopic labeling : Incorporate ¹³C-glucose into the trisaccharide moiety to track metabolic flux via LC-MS .
- Knockout models : Use CRISPR-Cas9 to silence glycosyltransferases (e.g., B3GALT4) and observe phenotypic changes in lipid raft formation .
- Surface plasmon resonance (SPR) : Measure binding kinetics between this compound and receptors (e.g., Siglec family) .
Q. How should researchers address variability in this compound bioavailability across tissue samples?
- Sample preparation : Homogenize tissues in detergent-free buffers to prevent micelle disruption.
- Quantitative LC-MS/MS : Use internal standards (e.g., deuterated ceramide) to normalize extraction efficiency .
- Statistical frameworks : Apply mixed-effects models to account for inter-subject variability in clinical cohorts .
Q. What strategies mitigate confounding factors in comparative studies of this compound and related gangliosides?
- Control groups : Include structurally similar gangliosides (e.g., gangliotetraosylceramide) to isolate functional differences .
- Multivariate analysis : Use PCA or OPLS-DA to distinguish lipidomic profiles in disease models .
- Ethical validation : Ensure animal/human studies adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) .
Methodological Guidelines
- Experimental rigor : Pre-register protocols on platforms like Open Science Framework to enhance transparency .
- Data reporting : Follow Beilstein Journal guidelines: limit main text to 5 compounds, with extended data in supplements .
- Peer collaboration : Use platforms like ResearchGate to share raw spectra or negative results, fostering reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
